Diisopropyl 5-aminoisophthalate
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Overview
Description
Diisopropyl 5-aminoisophthalate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . It belongs to the class of aminoisophthalates and is characterized by its white crystalline powder form, which is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
- Diisopropyl 5-aminoisophthalate (5-AIT) is a sodium salt compound with –NH₂ and –COO⁻Na⁺ functional groups. It is highly water-soluble .
- As a reducing and capping agent, 5-AIT plays a crucial role in developing gold nanoparticles (AuNPs) .
- The negatively charged 5-AIT molecules adsorb onto the surface of AuNPs, providing stability and preventing aggregation .
- The stabilized AuNPs can then be used for various applications, including catalysis and drug delivery .
- These AuNPs can serve as nanocatalysts for various reactions, including the degradation of dyes like Methyl Orange (MO) and synthetic promising dyes based on 6-aminouracil .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl 5-aminoisophthalate can be synthesized through various synthetic routes. One common method involves the esterification of 5-aminoisophthalic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 5-aminoisophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Diisopropyl 5-aminoisophthalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is employed in the production of polymers, coatings, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: Similar in structure but with methyl groups instead of isopropyl groups.
Diethyl 5-aminoisophthalate: Contains ethyl groups instead of isopropyl groups.
Dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates: These compounds have additional hydroxyl and methyl groups
Uniqueness
Diisopropyl 5-aminoisophthalate is unique due to its specific ester groups, which confer distinct solubility and reactivity properties. Its structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .
Properties
IUPAC Name |
dipropan-2-yl 5-aminobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8(2)18-13(16)10-5-11(7-12(15)6-10)14(17)19-9(3)4/h5-9H,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKPWDCVTVYVOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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